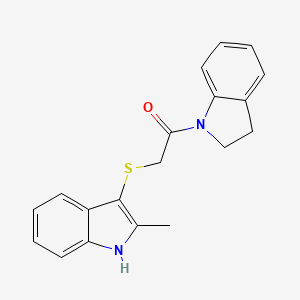
1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the conditions under which the synthesis occurs, such as temperature, pressure, and pH.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, and density) and chemical properties (such as acidity or basicity, reactivity, and redox potential).Scientific Research Applications
Antibacterial and Antifungal Activities
Researchers have synthesized novel 1H-indole derivatives, including structures similar to the compound , demonstrating significant antimicrobial and antifungal activities. These compounds were tested against various bacterial strains (e.g., Escherichia coli, Bacillus subtilis) and fungi (Aspergillus niger, Candida albicans), showing promising results which could lead to the development of new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Anticonvulsant Properties
A study on indole derivatives, including compounds structurally related to "1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone," found significant anticonvulsant activity. These derivatives were synthesized and tested in maximal electroshock and subcutaneous pentylenetetrazole models, showing potential as anticonvulsant agents, which could contribute to the development of new treatments for epilepsy (European journal of medicinal chemistry, 2014).
Anti-oxidant and Anti-microbial Agents
The synthesis and characterization of novel chalcone derivatives, including compounds with the indole moiety, have shown excellent anti-oxidant and anti-microbial activities. These findings suggest potential applications in creating antioxidant-rich pharmaceuticals and antimicrobial agents, contributing to health and disease management (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Anti-inflammatory and Analgesic Activity
Studies on novel 1-(1H-indol-1-yl)ethanone derivatives have explored their computational effects on the COX-2 enzyme and tested their in vivo analgesic and anti-inflammatory activities. This research indicates the potential for these compounds to be developed into new nonsteroidal anti-inflammatory drugs (NSAIDs), offering alternatives for pain and inflammation management (Letters in Drug Design & Discovery, 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the compound’s synthesis or use.
Please consult with a professional chemist or a relevant expert for accurate information. This analysis is a general approach and may not apply to all compounds.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-19(15-7-3-4-8-16(15)20-13)23-12-18(22)21-11-10-14-6-2-5-9-17(14)21/h2-9,20H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSLXHKEDDEFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

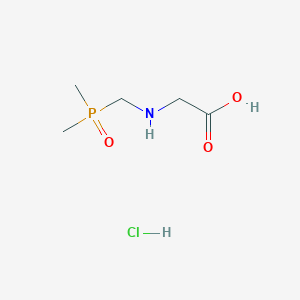
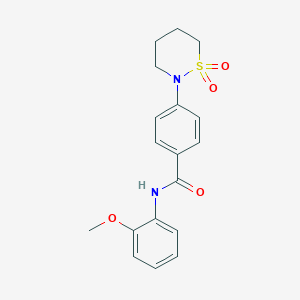
![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2795537.png)
![2-Chloro-1-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2795539.png)
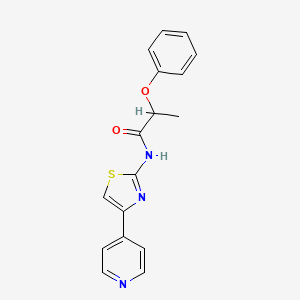
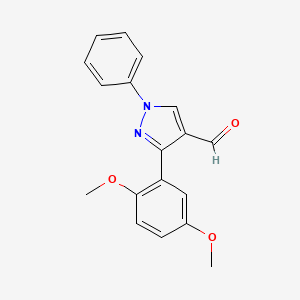
![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)
![5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795544.png)
![[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B2795545.png)
![(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2795547.png)
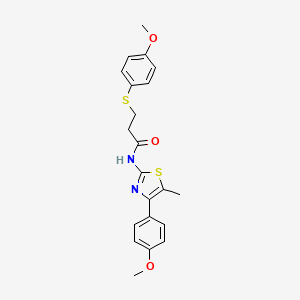
![N-[3-[2-[3,5-Bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2795549.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2795551.png)
